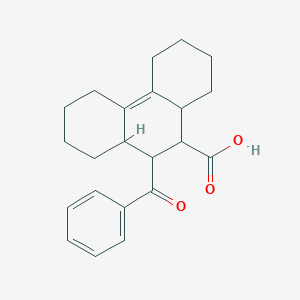
NoName
Descripción general
Descripción
NoName is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has shown promising results in various studies, indicating its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Geometric Deep Learning
Geometric deep learning explores non-Euclidean data structures, which are prevalent in various scientific fields like computational social sciences, communications, brain imaging, genetics, and computer graphics. This research area, especially relevant for complex and large datasets, aims to employ deep neural networks to model and understand these data structures more effectively (Bronstein et al., 2016).
NONO Protein Research
NONO (Non-POU domain-containing octamer-binding protein) has significant implications in nuclear gene regulation and shows potential medical importance. Challenges in working with NONO homodimers are addressed by using L-proline to stabilize them for better quality X-ray structure determination and crystallization (Knott et al., 2016).
Genetic Engineering Research
Non-patent citation analysis in genetic engineering research indicates a strong influence of public sector research on technology development. This study highlights the significant impact of scientific research, particularly from journal articles, on technological advancements in genetic engineering (Lo, 2009).
NonO and its Biological Significance
NonO, a non-POU-domain-containing, octamer-binding protein, is linked to the Drosophila visual and courtship behavior protein nonAdiss. Its unique structural and binding properties, including DNA and RNA binding, make it a significant subject of study in various biological processes (Yang et al., 1993).
Use of Primates in Research
Research involving nonhuman primates (NHPs) is pivotal in biomedical and scientific advancements. NHPs are crucial due to their physiological and cognitive similarities to humans, making them essential in understanding various medical and biological phenomena (Phillips et al., 2014).
Morinda Citrifolia (Noni) Research
Morinda citrifolia, commonly known as Noni, has been a subject of research due to its reported wide range of therapeutic effects. Studies focus on understanding its nutritional and medicinal value, supporting the traditional claims of its health benefits (Wang et al., 2002).
NONO in Stem Cell Research
The study of NONO knockout in human induced pluripotent stem cells provides insights into its role in noncompaction cardiomyopathy and neurocyte dysfunction. This research is crucial for understanding intellectual disabilities and congenital heart defects linked to NONO mutations (Yi et al., 2020).
NONO and Cancer Research
The role of NONO/p54nrb in gene regulation and its involvement in various biological processes, such as cell proliferation and DNA repair, has been linked to cancer. Research into NONO's dysregulation offers potential for new cancer biomarkers and therapeutic targets (Feng et al., 2020).
Noninvasive Genetic Sampling in Wildlife Biology
Noninvasive genetic sampling techniques are revolutionizing wildlife biology by allowing DNA collection without disturbing animals. These methods are crucial for species identification, population monitoring, and genetic diversity studies (Waits & Paetkau, 2005).
Propiedades
IUPAC Name |
(3-methyl-7'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,8'-quinoline]-5'-ylidene)-dioxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-19-12-7-3-2-4-8-14(12)26-17(19)15(21(24)25)10-13(20(22)23)11-6-5-9-18-16(11)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVLAJLQCHRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC=C2SC13C(=CC(=[N+]([O-])[O-])C4=C3N=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-methyl-7'-nitro-5'H-spiro[cyclohepta[d][1,3]thiazol-3-ium-2,8'-quinolin]-5'-ylidene)(oxido)-lambda~5~-azanyl]oxidanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: One abstract mentions a "noname product" being tested for its effects on wolf spiders []. The study assessed mortality, behavior, and feeding rate, indicating potential insecticidal or toxicological properties. Another abstract investigates the potential of "noname 3" as an inhibitor of PSEN-1, a protein implicated in Alzheimer's disease []. This suggests potential therapeutic applications for certain "NoName" compounds.
A: While one abstract mentions "noname 3" in the context of Alzheimer's disease [], it focuses on in silico design and docking studies. There's no information on absorption, distribution, metabolism, excretion, or in vivo efficacy for any "NoName" compound in the provided abstracts.
A: The provided abstracts do not offer a definitive chemical structure for "NoName." One abstract mentions "noname 3" as a potential PSEN-1 inhibitor [], implying it's a distinct chemical entity, but its structure remains undisclosed.
ANone: None of the abstracts provide spectroscopic data like NMR, IR, or mass spectrometry for any substance referred to as "NoName."
A: One abstract investigates plasma-enhanced chemical vapor deposition SiCH films for use as low-k cap layers in microelectronics []. The authors designed a precursor named "5-silaspiro [, ] noname" for this purpose, demonstrating a potential material science application.
A: The term "NoName" appears in various other contexts in the abstracts, including: * A dam named "Noname 27 Dam" in Missouri, highlighting the term's use in infrastructure []. * "Salt Noname Karimui District" in Papua New Guinea, demonstrating its presence in geographical contexts []. * "Noname Oilfield" in Vietnam, indicating its use in the energy sector [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)
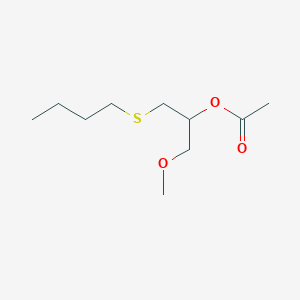

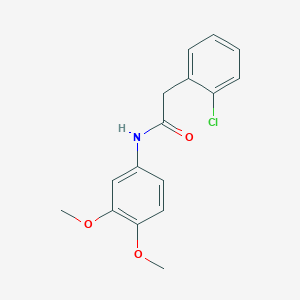
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
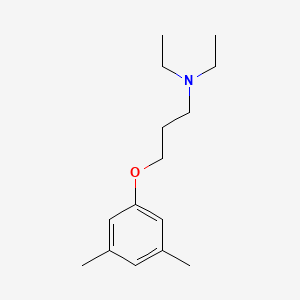
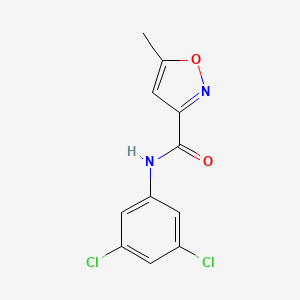

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
